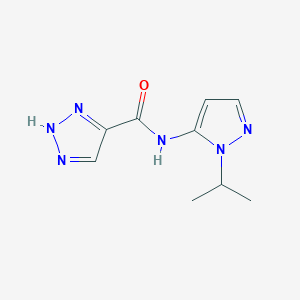![molecular formula C11H18N4O3 B6642628 2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid, commonly known as Alimet, is a methionine analog that is used as a feed supplement for livestock. It is a white, crystalline powder that is soluble in water and has a molecular weight of 257.29 g/mol. Alimet has been widely used in the animal feed industry due to its ability to improve the growth and health of livestock.
Mécanisme D'action
Alimet functions as a methionine analog, replacing methionine in the diet of animals. Methionine is an essential amino acid that is required for protein synthesis and other important metabolic processes in animals. Alimet is structurally similar to methionine and can be metabolized in the same way. However, Alimet is more bioavailable than methionine and can be absorbed more efficiently by animals. This results in an increase in protein synthesis and a decrease in the breakdown of muscle protein, leading to improved growth and feed efficiency.
Biochemical and Physiological Effects:
Alimet has been shown to have a number of biochemical and physiological effects on animals. It has been found to increase the concentration of essential amino acids in the blood, improve the activity of digestive enzymes, and enhance the absorption of nutrients. Alimet has also been shown to have antioxidant properties, reducing the level of oxidative stress in animals. In addition, Alimet has been found to have a positive effect on the immune system of animals, enhancing their resistance to infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Alimet has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. It is also highly soluble in water, making it easy to administer to animals. However, there are some limitations to the use of Alimet in lab experiments. It is relatively expensive compared to other feed supplements, and its effects can be influenced by factors such as diet composition and animal health status.
Orientations Futures
There are several future directions for research on Alimet. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the use of Alimet in combination with other feed supplements to enhance its effects on animal growth and health. Additionally, there is potential for the use of Alimet in human nutrition and medicine, as it has been shown to have antioxidant and immunomodulatory properties.
Méthodes De Synthèse
Alimet can be synthesized by reacting 2-ethylbutyric acid with formaldehyde and 2-methyl-4-nitroimidazole to form 2-ethyl-2-(2-methyl-4-nitroimidazol-1-yl)butyraldehyde. This intermediate is then reduced with sodium borohydride to form 2-ethyl-2-(2-methyl-4-nitroimidazol-1-yl)butanol, which is subsequently reacted with triethylamine and 2-methyl-4-isothiazolin-3-one to form the final product, Alimet.
Applications De Recherche Scientifique
Alimet has been extensively studied in the field of animal nutrition. It has been shown to improve the growth performance, feed efficiency, and health of various livestock species, including poultry, swine, and cattle. Alimet has also been found to have a positive effect on the immune system of animals, enhancing their resistance to infectious diseases.
Propriétés
IUPAC Name |
2-ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-4-11(5-2,10(17)18)7-12-9(16)8-6-13-15(3)14-8/h6H,4-5,7H2,1-3H3,(H,12,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZAPFKINQPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=NN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)

![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)

![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)

![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)

![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)